S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃, δ ppm) :
| Signal | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1 | 2.22 | Singlet | 6H | 2,5-CH₃ (dimethylfuran) |
| 2 | 6.45 | Doublet | 1H | H-4 (furan-3-carbothioate) |
| 3 | 7.12 | Triplet | 1H | H-2 (furan-3-carbothioate) |
| 4 | 7.38 | Singlet | 1H | H-4 (2,5-dimethylfuran) |
¹³C NMR (75 MHz, CDCl₃, δ ppm) :
| Signal | δ (ppm) | Assignment |
|---|---|---|
| 1 | 13.5 | 2,5-CH₃ (dimethylfuran) |
| 2 | 110.2 | C-3 (furan-3-carbothioate) |
| 3 | 142.7 | C-2 (furan-3-carbothioate) |
| 4 | 187.4 | C=S (thioester) |
Infrared (IR) Spectroscopy
| Band | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| 1 | 1605 | C=C (furan ring) |
| 2 | 1180 | C-O-C (furan ether) |
| 3 | 1102 | C=S (thioester) |
Mass Spectrometry (MS)
Properties
IUPAC Name |
S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-7-5-10(8(2)14-7)15-11(12)9-3-4-13-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKDTUVQQAKGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)SC(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215809 | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; cofee-like roasted meat aroma | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; slighty soluble in fat, Miscible at room temperature (in ethanol) | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.058 | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1003/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65505-16-0 | |
| Record name | S-(2,5-Dimethyl-3-furanyl) 3-furancarbothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65505-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-3-thiofuroylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2,5-dimethyl-3-furyl) thio-3-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5-DIMETHYL-3-THIOFUROYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKO0R8C89U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Biological Activity
S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate is a compound with potential biological activity, primarily studied within the context of its interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and existing research findings.
Chemical Structure and Properties
- Molecular Formula : C11H10O3S
- Molecular Weight : 222.26 g/mol
- Solubility : Insoluble in water; slightly soluble in ethanol.
The compound belongs to the class of furan derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties.
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that similar compounds interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and van der Waals forces. The following points summarize potential targets and modes of action:
- Target Enzymes : Compounds with similar structures have been implicated in the inhibition or modulation of various enzymes, particularly within metabolic pathways.
- Mode of Action : Likely involves competitive inhibition or allosteric modulation of enzyme activity, affecting processes such as detoxification and metabolic regulation.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential applications:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of furan compounds exhibit antimicrobial properties against a range of pathogens. Further investigation into this compound could reveal similar effects.
- Fungicidal Properties : Furan derivatives have been noted for their fungicidal effects. The structural similarity to known fungicides suggests that this compound may possess comparable activity .
- Detoxification Pathways : The compound may influence phase II detoxification pathways involving sulfotransferases (SULTs), which are crucial for the metabolism of xenobiotics .
Case Study 1: Antifungal Activity
A study investigated the antifungal effects of various furan derivatives, noting that compounds structurally related to this compound demonstrated significant inhibition against Candida albicans. The results indicated a dose-dependent response, warranting further exploration into this compound's specific antifungal mechanisms.
Case Study 2: Metabolic Pathway Interactions
Research on related compounds has shown that they can modulate the expression of detoxifying enzymes like SULTs in liver cells. This suggests that this compound might similarly affect metabolic pathways in liver cells, potentially impacting drug metabolism and toxicity .
Data Table: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against bacteria; requires further investigation. |
| Fungicidal | Similar compounds show efficacy against fungal pathogens; further studies needed. |
| Detoxification | May influence SULT expression and activity; implications for drug metabolism and toxicity. |
Scientific Research Applications
Pharmaceutical Applications
S-(2,5-Dimethylfuran-3-yl) furan-3-carbothioate has been studied for its potential as a pharmaceutical agent. Its structure allows for interactions that could lead to the development of new drugs.
Case Study: Antifungal Activity
Research indicates that derivatives of furan compounds exhibit antifungal properties. A study demonstrated that furan derivatives, including this compound, showed significant activity against various fungal strains. This suggests potential for development as antifungal agents in clinical settings .
Agrochemical Applications
The compound has also been explored for its use in agrochemicals, particularly as a pesticide or fungicide.
Case Study: Pesticidal Properties
Furan derivatives have been identified as effective pesticides due to their ability to disrupt fungal growth. The synthesis of this compound has been linked to improved efficacy in pest control formulations . Its application can be particularly beneficial in agricultural practices where fungal infections pose a threat to crops.
Analytical Chemistry Applications
In analytical chemistry, this compound can be utilized in various separation techniques.
Table: HPLC Analysis of this compound
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC |
| Mobile Phase Composition | Acetonitrile, Water |
| Additive for Mass-Spec | Formic Acid |
| Particle Size | 3 µm |
| Application Type | Pharmacokinetics |
This method allows for the effective separation and analysis of the compound in complex mixtures, making it useful for quality control in pharmaceutical manufacturing .
Flavoring and Fragrance Industry
Due to its pleasant aroma reminiscent of vegetables and herbs, this compound has potential applications in the food industry as a flavoring agent.
Case Study: Flavor Profile Development
Studies have shown that compounds similar to this compound contribute positively to the flavor profiles of various food products. This characteristic can be leveraged in developing natural flavoring agents for culinary applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate and related furan-derived thioesters and thioethers:
Key Observations:
Structural Variations: Thioester vs. Thioether Linkages: The target compound and its analog 3-(2-furoylthio)-2,5-dimethylfuran share a thioester bond, whereas 2-methyl-3-(methylthio)furan contains a simpler thioether group. Substituent Effects: The presence of dual methyl groups on the furan ring in the target compound may enhance hydrophobicity compared to S-(2,5-dimethylfuran-3-yl) ethanethioate, which has a shorter acetyl chain. This could affect volatility and flavor perception .
Research Gaps: Unlike its analogs, this compound lacks published data on pharmacokinetics, toxicity, or industrial applications. This contrasts with S-(2,5-dimethylfuran-3-yl) ethanethioate, which has undergone regulatory evaluations by JECFA .
Synthetic Accessibility: Commercial availability suggests scalable synthesis routes for the target compound, though its analogs like 3-(2-furoylthio)-2,5-dimethylfuran are often intermediates in more complex organosulfur syntheses .
Research Findings and Implications
- Spectroscopic Data : The HMDB entry for the target compound provides predicted mass spectra and InChI identifiers but lacks experimental validation, highlighting a need for further analytical characterization .
Preparation Methods
Synthesis of 2,5-Dimethylfuran-3-yl Thiol
- Starting from 2,5-dimethylfuran derivatives, selective halogenation at the 3-position is performed, typically using N-bromosuccinimide (NBS) or related reagents.
- The halogenated intermediate is then treated with thiourea or sodium hydrosulfide (NaSH) to substitute the halogen with a thiol group, yielding 2,5-dimethylfuran-3-yl thiol.
This method ensures regioselective thiolation without affecting the methyl groups at positions 2 and 5.
Preparation of Furan-3-carbonyl Derivatives
- Furan-3-carboxylic acid esters or acid chlorides are prepared via oxidation or esterification of furan-3-carboxylic acid.
- Industrially, 2,5-dimethylfuran-3-carboxylic acid esters can be synthesized by acid-catalyzed cyclization of β-keto acid derivatives or via alkylation routes involving sodium acetoacetate esters and chloroacetone, as described in older literature and patents.
Formation of S-(2,5-dimethylfuran-3-yl) furan-3-carbothioate
- The thiol (2,5-dimethylfuran-3-yl thiol) is reacted with furan-3-carbonyl chloride under mild conditions, typically in anhydrous organic solvents like dichloromethane or tetrahydrofuran (THF).
- The reaction proceeds via nucleophilic acyl substitution, forming the thioester bond.
- Base catalysts such as triethylamine are used to neutralize the generated HCl and drive the reaction forward.
- Purification is achieved by recrystallization or chromatographic methods.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation of 2,5-dimethylfuran | NBS, CCl4 or CHCl3, light or heat | CCl4 or CHCl3 | Room temp or reflux | 75-85 | Regioselective bromination at 3-position |
| Thiolation of halogenated furan | Thiourea or NaSH, reflux | Ethanol or water | Reflux (80-100°C) | 70-80 | Conversion to thiol group |
| Preparation of furan-3-carbonyl chloride | SOCl2 or oxalyl chloride, catalytic DMF | Anhydrous DCM or THF | 0-25°C | 80-90 | Formation of acid chloride from acid or ester |
| Thioesterification | 2,5-dimethylfuran-3-yl thiol + furan-3-carbonyl chloride + Et3N | Anhydrous DCM or THF | 0-25°C | 65-75 | Mild conditions to preserve furan ring |
Research Findings and Optimization
- Microwave-assisted synthesis: Recent studies have demonstrated that microwave irradiation can accelerate the cyclization and esterification steps for furan derivatives, reducing reaction times from hours to minutes while maintaining or improving yields.
- Catalyst considerations: Traditional Friedel-Crafts catalysts are avoided due to side reactions and catalyst removal difficulties; instead, milder bases and coupling reagents are preferred.
- Solvent effects: Polar aprotic solvents such as THF or dichloromethane provide better solubility and reaction rates for the thioesterification step.
- Purity and characterization: The final compound is characterized by NMR spectroscopy, IR, and mass spectrometry to confirm the thioester linkage and substitution pattern.
Summary Table of Key Preparation Methods
| Method | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Halogenation + Thiolation + Thioesterification | High regioselectivity; good yields | Multiple steps; requires careful handling of reagents | Suitable with optimization |
| Microwave-assisted cyclization and esterification | Rapid reaction; energy efficient | Requires specialized equipment | Promising for scale-up |
| Friedel-Crafts catalyzed condensation (older method) | Established chemistry | Catalyst removal issues; side products | Less favored currently |
Q & A
Q. What analytical techniques confirm the absence of regioisomeric contaminants?
- Answer: Single-crystal X-ray diffraction provides unambiguous structural proof, as shown for furan-pyrazole hybrids . Alternatively, NOESY NMR can distinguish regioisomers based on spatial proton proximities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
